4-[(4E)-4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a methoxy group, and a pyrazole ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the brominated phenyl derivative. This can be achieved through bromination of 2-hydroxy-3-methoxybenzaldehyde using bromine in the presence of a suitable solvent . The resulting 5-bromo-2-hydroxy-3-methoxybenzaldehyde is then subjected to a condensation reaction with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of 4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID with a carbonyl group.
Reduction: Formation of 4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-4-methoxybenzoic acid: Shares the brominated phenyl group and hydroxyl group but lacks the pyrazole ring.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains the pyrazole ring but lacks the brominated phenyl group.
Uniqueness
4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID is unique due to its combination of a brominated phenyl group, a methoxy group, and a pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C19H15BrN2O5 |
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Molecular Weight |
431.2 g/mol |
IUPAC Name |
4-[(4E)-4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H15BrN2O5/c1-10-15(8-12-7-13(20)9-16(27-2)17(12)23)18(24)22(21-10)14-5-3-11(4-6-14)19(25)26/h3-9,23H,1-2H3,(H,25,26)/b15-8+ |
InChI Key |
RRUBFPDTHGFLNW-OVCLIPMQSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=C(C(=CC(=C2)Br)OC)O)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)OC)O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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